molecular formula C15H12O5 B13741680 5,7,3'-Trihydroxyflavanone CAS No. 104732-07-2

5,7,3'-Trihydroxyflavanone

Cat. No.: B13741680
CAS No.: 104732-07-2
M. Wt: 272.25 g/mol
InChI Key: NJWJQMLMBXIOJW-UHFFFAOYSA-N
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Description

5,7,3’-Trihydroxyflavanone is a flavonoid derivative known for its significant biological activities. It is a type of flavanone, a subclass of flavonoids, which are polyphenolic compounds found in various plants. This compound is characterized by the presence of three hydroxyl groups at positions 5, 7, and 3’ on the flavanone structure. It exhibits various biological activities, including antioxidant and apoptotic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,3’-Trihydroxyflavanone can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, followed by cyclization and hydroxylation steps. For instance, starting from appropriate benzaldehyde and acetophenone derivatives, the intermediate chalcone can be formed, which is then cyclized to form the flavanone structure. Subsequent hydroxylation at specific positions yields 5,7,3’-Trihydroxyflavanone .

Industrial Production Methods

Industrial production of flavanones, including 5,7,3’-Trihydroxyflavanone, often involves large-scale extraction from plant sources. For example, citrus fruits are a rich source of flavanones, and extraction methods such as solvent extraction, crystallization, and chromatography are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

5,7,3’-Trihydroxyflavanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5,7,3’-Trihydroxyflavanone, each with distinct biological activities .

Scientific Research Applications

5,7,3’-Trihydroxyflavanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7,3’-Trihydroxyflavanone involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7,3’-Trihydroxyflavanone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other flavanones. Its combination of antioxidant, apoptotic, and anti-inflammatory properties makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

104732-07-2

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

5,7-dihydroxy-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O5/c16-9-3-1-2-8(4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2

InChI Key

NJWJQMLMBXIOJW-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=CC=C3)O

Origin of Product

United States

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